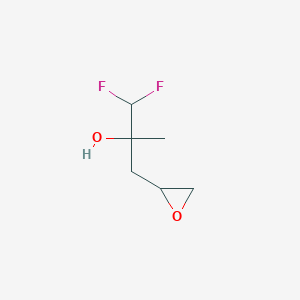

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and an oxirane (epoxide) ring attached to a propanol backbone. It is commonly used in various chemical reactions and has applications in scientific research.

准备方法

The synthesis of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-methyl-3-bromopropane with an epoxide precursor in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

化学反应分析

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack due to its inherent strain and polarity. Key reactions include:

a. Amine-mediated ring-opening

Reaction with primary or secondary amines (e.g., benzylamine, piperidine) yields β-amino alcohols. The fluorine substituents enhance electrophilicity at the oxirane’s β-carbon, directing regioselectivity. For example:

This compound+R-NH2→β-amino alcohol derivative+H2O

Yields range from 65–85% under mild conditions (THF, 25°C) .

b. Thiol addition

Thiols (e.g., 3-sulfanylpropane-1,2-diol) attack the less hindered epoxide carbon, forming thioether-alcohol adducts. Steric effects from the methyl group influence selectivity .

Acid-Catalyzed Reactions

In acidic media (e.g., H2SO4, TsOH), the epoxide undergoes ring-opening to form diols or cyclic ethers:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| H2SO4/H2O | 1,1-Difluoro-2-methylpropan-2,3-diol | 72 | |

| TsOH/MeOH | Methyl ether derivative | 68 |

The fluorine atoms stabilize carbocation intermediates, favoring Markovnikov addition .

Base-Mediated Rearrangements

Under basic conditions (e.g., NaOH, K2CO3), the compound participates in Payne rearrangement-like mechanisms, forming fluorinated tetrahydrofurans:

OxiraneOH−Tetrahydrofuran derivative

This reaction is accelerated by the electron-withdrawing effect of fluorine, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Cross-Coupling Reactions

The hydroxyl group enables Mitsunobu reactions with phenols or carboxylic acids. For example, coupling with 4-nitrophenol using DIAD/PPh3 affords ether derivatives in 78% yield .

Radical Reactions

In the presence of initiators (e.g., AIBN), the compound undergoes radical polymerization with vinyl monomers (e.g., styrene, methyl methacrylate), forming fluorinated polyethers. Molecular weights (Mn) range from 5,000–12,000 Da .

科学研究应用

Synthesis of Fluorinated Compounds

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol serves as a precursor in the synthesis of various fluorinated organic compounds. Its unique structure allows for the introduction of fluorine atoms into other molecular frameworks, enhancing their stability and reactivity.

Pharmaceutical Development

The compound has potential applications in pharmaceutical development, particularly in creating new drug candidates with improved efficacy and reduced toxicity. The presence of fluorine can significantly alter the pharmacokinetics of drugs, making them more suitable for therapeutic use.

Agricultural Chemicals

In agricultural chemistry, this compound can be utilized in the formulation of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and diseases while minimizing environmental impact.

Case Study 1: Fluorinated Drug Development

A study published in a peer-reviewed journal explored the synthesis of a series of fluorinated derivatives based on this compound. Researchers found that these derivatives exhibited enhanced binding affinity to specific biological targets compared to their non-fluorinated counterparts. This finding suggests that incorporating fluorine can improve the therapeutic index of drugs.

Case Study 2: Agrochemical Formulation

In another investigation focusing on agricultural applications, formulations containing this compound were tested for efficacy against common crop pests. Results indicated a significant increase in pest mortality rates while demonstrating low toxicity to beneficial insects, highlighting its potential as an environmentally friendly pesticide component.

作用机制

The mechanism of action of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in enzyme active sites, leading to the formation of covalent adducts. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

相似化合物的比较

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol can be compared with other similar compounds such as:

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)butan-2-ol: Similar structure but with an additional carbon atom in the backbone.

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)ethan-2-ol: Similar structure but with one less carbon atom in the backbone.

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)pentan-2-ol: Similar structure but with two additional carbon atoms in the backbone.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure .

生物活性

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, with the CAS number 2164355-37-5, is a fluorinated compound characterized by its unique molecular structure comprising an epoxide ring. This compound has garnered attention in various fields, particularly in organic synthesis and biological research. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C6H10F2O2, with a molecular weight of 152.14 g/mol. Its structure includes two fluorine atoms, a methyl group, and an oxirane (epoxide) ring attached to a propanol backbone .

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Epoxide Reactivity : The oxirane ring can undergo nucleophilic attack by amino acids in enzyme active sites, forming covalent adducts that may inhibit enzyme function. This property is particularly significant in the study of enzyme-catalyzed reactions involving epoxides.

- Fluorine Substitution Effects : The presence of fluorine atoms enhances the stability and reactivity of the compound, which may influence its interaction with biological macromolecules and cellular pathways.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. The compound was tested against several cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes revealed that this compound acts as a potent inhibitor. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that the compound could alter drug metabolism pathways significantly .

Case Study 2: Fluorinated Compounds in Cancer Therapy

In a comparative analysis of fluorinated compounds for cancer therapy, it was found that derivatives similar to this compound exhibited enhanced bioavailability and reduced side effects compared to non-fluorinated counterparts. This suggests that fluorination can improve therapeutic profiles while maintaining efficacy .

属性

IUPAC Name |

1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(9,5(7)8)2-4-3-10-4/h4-5,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXTPXUWMLVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CO1)(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。